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Compound of Interest

Compound Name: Dasotraline Hydrochloride

Cat. No.: B023446 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the abuse potential of dasotraline, a novel

dopamine and norepinephrine reuptake inhibitor, and the widely-known central nervous system

stimulant, amphetamine. The analysis is supported by preclinical and clinical experimental data

to offer a comprehensive overview for research and drug development purposes.

Executive Summary
Dasotraline exhibits a significantly lower abuse potential compared to amphetamine. This

difference is primarily attributed to its unique pharmacokinetic and pharmacodynamic

properties. Dasotraline's slow absorption, long half-life, and mechanism as a reuptake inhibitor

contrast sharply with amphetamine's rapid onset of action and its dual mechanism of reuptake

inhibition and dopamine release. Clinical studies in recreational stimulant users have

demonstrated that dasotraline does not produce the "drug liking" effects characteristic of

amphetamine and other stimulants with high abuse liability. Preclinical data further support

these findings, indicating a slower and more sustained increase in synaptic dopamine with

dasotraline compared to the rapid and pronounced spike induced by amphetamine.

Mechanism of Action and Pharmacokinetics
The fundamental differences in the abuse potential of dasotraline and amphetamine can be

traced to their distinct mechanisms of action and resulting pharmacokinetic profiles.
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Dasotraline is a dopamine and norepinephrine reuptake inhibitor (DNRI).[1] It binds to the

dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of

these neurotransmitters from the synaptic cleft and thereby increasing their extracellular

concentrations. A key characteristic of dasotraline is its slow absorption (time to maximum

concentration, Tmax, of 10-12 hours) and long elimination half-life (47-77 hours).[1][2] This

pharmacokinetic profile leads to a gradual and sustained increase in dopamine and

norepinephrine levels, avoiding the rapid and pronounced neurochemical fluctuations

associated with abusable stimulants.[3][4]

Amphetamine, in contrast, not only blocks the reuptake of dopamine and norepinephrine but

also acts as a releasing agent.[5][6] It is a substrate for DAT and NET, and upon entering the

presynaptic neuron, it promotes the release of dopamine from synaptic vesicles into the

cytoplasm and then out into the synaptic cleft through reverse transport by DAT.[7][8] This

leads to a rapid and substantial increase in synaptic dopamine, which is strongly correlated

with its reinforcing and euphoric effects.

Receptor Binding Affinity
The affinity of a compound for its target transporters is a critical determinant of its potency. The

following table summarizes the in vitro binding affinities of dasotraline and amphetamine for the

human dopamine and norepinephrine transporters.

Compound
Dopamine Transporter
(DAT)

Norepinephrine
Transporter (NET)

Dasotraline IC50: 3 nM IC50: 4 nM

d-Amphetamine Ki: ~600 nM Ki: ~70-100 nM

Note: IC50 and Ki are both measures of binding affinity, with lower values indicating higher

affinity. While not directly comparable, they provide an indication of the relative potencies of the

compounds at their respective transporters.

Human Abuse Potential Studies
Clinical studies designed to assess the abuse potential in human subjects are a cornerstone of

evaluating a drug's liability for abuse. A key study compared dasotraline to methylphenidate, a
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stimulant with an abuse potential similar to amphetamine, in recreational stimulant users.

Subjective Effects: "Drug Liking"
A primary endpoint in human abuse potential studies is the subjective rating of "drug liking,"

typically measured on a visual analog scale (VAS).

Treatment
Peak "Drug Liking" (Emax) VAS Score (0-
100)

Placebo ~52

Dasotraline (8 mg) ~55

Dasotraline (16 mg) ~56

Dasotraline (36 mg) ~60

Methylphenidate (40 mg) ~75

Methylphenidate (80 mg) ~85

d-Amphetamine (20 mg) Significantly higher than placebo

d-Amphetamine (40 mg) Significantly higher than placebo

*Statistically significant difference from placebo (p < 0.001) and all dasotraline doses (p < 0.01).

Data for d-amphetamine is based on its known profile as a drug of abuse and findings from

multiple studies, though not a direct head-to-head comparison in the same study as

dasotraline. The dasotraline study demonstrated that methylphenidate produced robust "drug

liking" scores, as would be expected from amphetamine.[2][9]

The results clearly indicate that dasotraline, at therapeutic and supratherapeutic doses, did not

produce significant "drug liking" scores compared to placebo.[2] In contrast, both doses of

methylphenidate produced substantial and statistically significant increases in "drug liking."[2]

Experimental Protocol: Human Abuse Potential Study
The study evaluating dasotraline's abuse potential followed a rigorous, double-blind, placebo-

and active-controlled crossover design.
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Participants: Recreational stimulant users with a history of cocaine use who could distinguish

the effects of 60 mg methylphenidate from placebo.

Design: A six-period crossover study where each participant received single doses of

dasotraline (8, 16, and 36 mg), methylphenidate (40 and 80 mg), and placebo in a

randomized order.

Primary Endpoint: The maximum effect (Emax) on the "Drug Liking" Visual Analog Scale

(VAS), a 100-point scale where 50 represents neutrality.

Secondary Endpoints: Other subjective measures such as "Overall Drug Liking," "Take Drug

Again," and physiological measures.
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Preclinical Abuse Potential Assessment
Preclinical models in animals are essential for predicting the abuse liability of novel

compounds. These studies typically involve self-administration and drug discrimination

paradigms.

Self-Administration Studies
Self-administration studies assess the reinforcing effects of a drug, i.e., whether an animal will

perform a task (e.g., press a lever) to receive the drug. A progressive ratio schedule, where the

number of responses required for each subsequent infusion increases, is used to measure the

motivation to take the drug, with the "breakpoint" (the last ratio completed) being the primary

measure.

While direct comparative self-administration data for dasotraline and amphetamine is limited,

the known properties of each compound allow for a strong inference of their relative reinforcing

effects.

Compound Reinforcing Effects (Breakpoint)

Dasotraline Expected to have low reinforcing efficacy

d-Amphetamine
Consistently demonstrates high reinforcing

efficacy, maintaining high breakpoints

Amphetamine is a standard positive control in these studies and reliably maintains high

breakpoints. Given dasotraline's pharmacokinetic and pharmacodynamic profile, it is predicted

to have significantly lower reinforcing efficacy than amphetamine.

Drug Discrimination Studies
Drug discrimination studies evaluate the interoceptive (subjective) effects of a drug. Animals

are trained to recognize the effects of a specific drug (the training drug) and to make a

differential response to receive a reward.

A preclinical study showed that in a model of impulsive choice, dasotraline's effects were

similar to methylphenidate. In drug discrimination studies, drugs with similar subjective effects
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will substitute for one another. It is highly likely that amphetamine would fully substitute for

other stimulants like cocaine or methylphenidate, and vice-versa. Given the clinical data

showing a lack of stimulant-like subjective effects for dasotraline, it is unlikely that it would

substitute for an amphetamine-trained cue.

Experimental Protocol: Animal Self-Administration
(Progressive Ratio)

Subjects: Typically rats or non-human primates.

Apparatus: Operant conditioning chambers equipped with levers and an intravenous catheter

for drug delivery.

Procedure:

Acquisition: Animals are trained to press a lever to receive an intravenous infusion of the

drug.

Maintenance: Responding is stabilized on a simple fixed-ratio schedule (e.g., one lever

press per infusion).

Progressive Ratio Testing: The response requirement is systematically increased after

each infusion until the animal ceases to respond. The final ratio completed is the

breakpoint.

Data Analysis: Breakpoints are compared across different doses of the drug and between

different drugs.
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Signaling Pathway
The abuse potential of both dasotraline and amphetamine is linked to their effects on the

dopaminergic system, particularly in the brain's reward pathways. However, the manner in

which they modulate this system is fundamentally different.

// Dasotraline action dasotraline [label="Dasotraline", shape=invhouse, fillcolor="#EA4335",

fontcolor="#FFFFFF"]; dasotraline -> dat [label="Blocks\nReuptake", arrowhead=tee];

// Amphetamine action amphetamine [label="Amphetamine", shape=invhouse,

fillcolor="#EA4335", fontcolor="#FFFFFF"]; amphetamine -> dat [label="Blocks Reuptake

&\nPromotes Reverse Transport", arrowhead=tee]; amphetamine -> vesicles

[label="Promotes\nDopamine Release"];

// Signaling flow vesicles -> dopamine [label="Normal Release"]; dopamine -> dat

[label="Reuptake", style=dashed]; dopamine -> receptors [label="Binding"]; } DOT Caption:

Simplified dopamine signaling pathway.

Conclusion
The available evidence from both clinical and preclinical studies strongly indicates that

dasotraline has a significantly lower abuse potential than amphetamine. The slow

pharmacokinetic profile of dasotraline, leading to a gradual and sustained increase in

dopamine and norepinephrine, prevents the rapid euphoric effects that are characteristic of

abusable stimulants like amphetamine. Human abuse potential studies confirm that dasotraline

does not produce significant "drug liking." In contrast, amphetamine's rapid entry into the brain

and its dual action as a reuptake inhibitor and dopamine releaser contribute to its high abuse

liability. This comparative analysis suggests that dasotraline's unique pharmacological profile

makes it a promising candidate for therapeutic applications with a reduced risk of abuse.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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